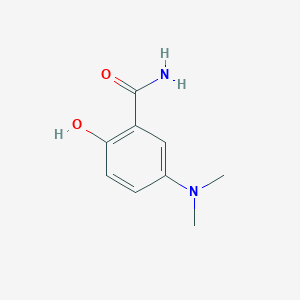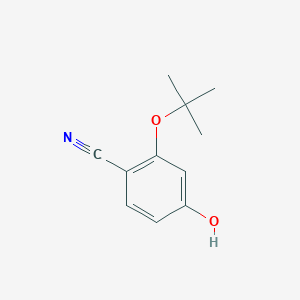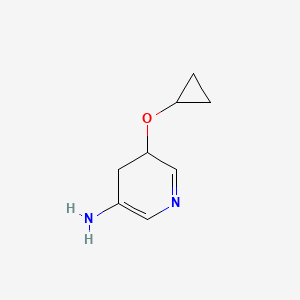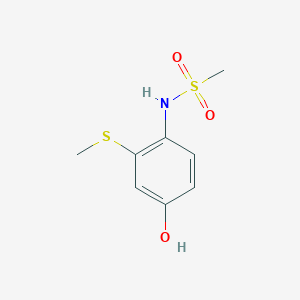
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine is a chemical compound with the molecular formula C15H23NO2. It is known for its unique structure, which includes a pyridine ring substituted with tert-butoxy, cyclopropoxy, and isopropyl groups. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.
Substitution Reactions: The tert-butoxy, cyclopropoxy, and isopropyl groups are introduced through substitution reactions. These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the pyridine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butoxy-3-cyclopropoxy-5-isopropoxypyridine: This compound has a similar structure but with different substitution patterns on the pyridine ring.
3-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine: Another closely related compound with slight variations in the substituents.
Uniqueness
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)14-13(18-15(3,4)5)8-12(9-16-14)17-11-6-7-11/h8-11H,6-7H2,1-5H3 |
Clave InChI |
CUKMRMOTSHKVCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=N1)OC2CC2)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















